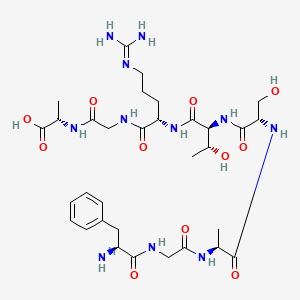
2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is an organic compound with the molecular formula C13H10Cl2N2S. This compound is known for its unique chemical structure, which includes an amino group, a dichlorophenyl group, and a carbothioamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide typically involves the reaction of 3,4-dichloroaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The amino and dichlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(2,4-dichlorophenyl)benzene-1-carbothioamide
- 2-Amino-N-(3,5-dichlorophenyl)benzene-1-carbothioamide
- 2-Amino-N-(3,4-difluorophenyl)benzene-1-carbothioamide
Uniqueness
2-Amino-N-(3,4-dichlorophenyl)benzene-1-carbothioamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological profiles and applications compared to similar compounds.
Propriétés
Numéro CAS |
823195-43-3 |
|---|---|
Formule moléculaire |
C13H10Cl2N2S |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2-amino-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10Cl2N2S/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) |
Clé InChI |
VAUCNRPCMUKIBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate](/img/structure/B14214562.png)



![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
